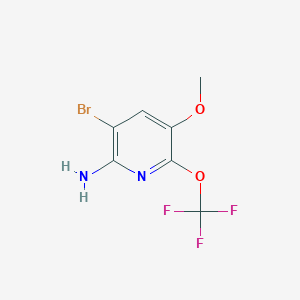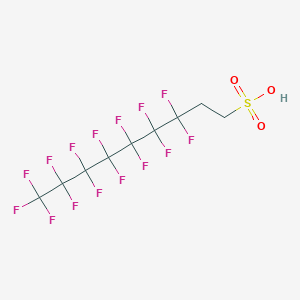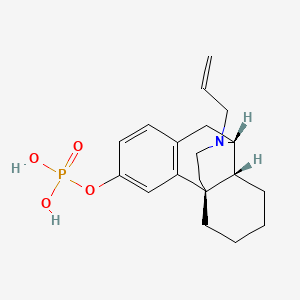
(-)-17-Allylmorphinan-3-ol phosphate (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-17-Allylmorphinan-3-ol phosphate (ester) is a compound that belongs to the class of organophosphates, which are esters of phosphoric acid Organophosphates are known for their diverse applications in various fields, including agriculture, medicine, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (-)-17-Allylmorphinan-3-ol phosphate (ester) typically involves the esterification of the corresponding alcohol with phosphoric acid or its derivatives. One common method is the reaction of phosphorus oxychloride (POCl3) with the alcohol in the presence of a base, such as pyridine, to form the phosphate ester . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of phosphate esters generally follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The use of catalysts and continuous monitoring of the reaction can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(-)-17-Allylmorphinan-3-ol phosphate (ester) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate ester back to the alcohol.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can regenerate the original alcohol .
Applications De Recherche Scientifique
(-)-17-Allylmorphinan-3-ol phosphate (ester) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein phosphorylation.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (-)-17-Allylmorphinan-3-ol phosphate (ester) involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphate ester group can mimic natural substrates of enzymes, leading to inhibition or activation of enzymatic activity. This interaction can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine monophosphate (AMP): A naturally occurring nucleotide involved in cellular energy transfer.
Phosphoaminophosphonic acid-adenylate ester: An analog of ATP that inhibits ATPase activity.
Uniqueness
(-)-17-Allylmorphinan-3-ol phosphate (ester) is unique due to its specific chemical structure, which combines the morphinan scaffold with a phosphate ester group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
63732-41-2 |
|---|---|
Formule moléculaire |
C19H26NO4P |
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
[(1R,9R,10R)-17-prop-2-enyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] dihydrogen phosphate |
InChI |
InChI=1S/C19H26NO4P/c1-2-10-20-11-9-19-8-4-3-5-16(19)18(20)12-14-6-7-15(13-17(14)19)24-25(21,22)23/h2,6-7,13,16,18H,1,3-5,8-12H2,(H2,21,22,23)/t16-,18+,19+/m0/s1 |
Clé InChI |
WEZYGLVLIQZWQM-QXAKKESOSA-N |
SMILES isomérique |
C=CCN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)OP(=O)(O)O |
SMILES canonique |
C=CCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



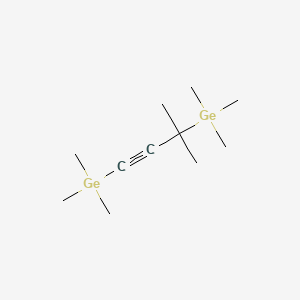
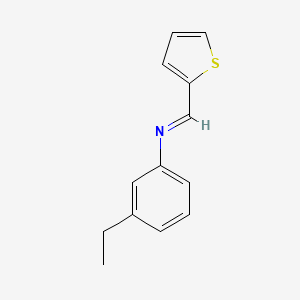




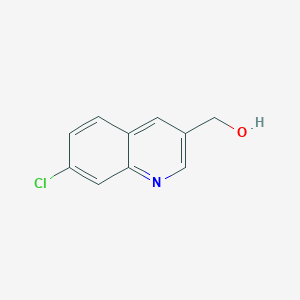

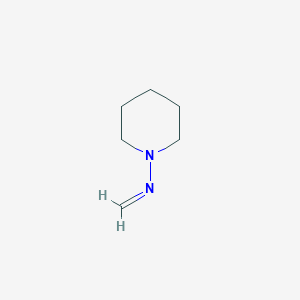
![[1,4]Dioxino[2,3-f][1,3]benzothiazole](/img/structure/B13962696.png)
